- Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protectionResearch on Chemical Intermediates, 2013, 39(3), 1143-1152,
Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

949-99-5 structure
商品名:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Nitro-L-phenylalanine
- H-p-Nitro-Phe-OH
- H-Phe(NO2)-OH . H2O
- H-Phe(4-NO2)-OH
- (S)-4-Nitrophenylalanine hydrate
- H-Phe(4-NO_2)-OH
- L-4-Nitrophe
- 4-Nitro-L-phenylalanine Hydrate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (P-NO2)PHE-OH
- 4-Nitro-3-phenyl-L-alanine
- L-Phenylalanine, 4-nitro-
- 2-AMino-3-(4-nitrophenyl)propanoic acid
- L-4-Nitrophenylalanine
- L-Phenylalanine,4-nitro
- L-p-Nitrophenylalanine
- Phenylalanine,4-nitro
- p-Nitro-L-phenylalanine
- H-Phe(4-NO2)-OH Hydrate
- (s)-2-amino-3-(4-nitrophenyl)propanoic acid
- p-Nitrophenylalanine
- l-4-no2-phe-oh
- L-beta-Nitrophenylalanine
- Phenylalanine, 4-nitro-
- (s)-4-nitrophenylalanine
- L-3-(p-Nitrophenyl)alanine
- l-4-nitro phenylalanine
- L-4-nitro-phenylalanine
- 4-Nitro-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-nitrophenyl)-, L- (8CI)
- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
- 3-(4-Nitrophenyl)-L-alanine
- NSC 152925
- CS-W020080
- BRN 2809673
- J-300422
- NS00083414
- Maybridge1_006682
- PD196702
- EINECS 213-446-8
- 45BD1566VA
- EN300-118973
- 949-99-5
- (2S)-2-amino-3-(4-nitrophenyl)propionic acid
- ALANINE, 3-(p-NITROPHENYL)-, L-
- W-100176
- AKOS015888316
- L-4-nitro phenyl alanine
- 4-14-00-01677 (Beilstein Handbook Reference)
- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
- 4-nitro-(S)-phenylalanine
- 4-Nitrophenylalanine #
- SCHEMBL26444
- H-Phe(4-NO2)-OH.nH2O
- CCG-44499
- Q27258826
- DB-003973
- DTXSID401020875
- Phenylalanine, 4-nitro-, L-
- AS-14311
- AKOS015853583
- N0682
- UNII-45BD1566VA
- MFCD00051221
- NSC-152925
-
- MDL: MFCD00051221
- インチ: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
- InChIKey: GTVVZTAFGPQSPC-QMMMGPOBSA-N
- ほほえんだ: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
- BRN: 2809673
計算された属性
- せいみつぶんしりょう: 210.06400
- どういたいしつりょう: 210.064
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 109
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.408
- ゆうかいてん: 222-223 ºC
- ふってん: 414.1 °C at760mmHg
- フラッシュポイント: 204.2 °C
- 屈折率: 1.614
- PSA: 109.14000
- LogP: 1.77270
- ひせんこうど: 6.5° (c=1, in 5N HCl)
- ようかいせい: 未確定
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 2811
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S26-S36/37/39
- RTECS番号:AY7400000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22; R36/37/38
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM220383-500g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 500g |
$175 | 2023-02-18 | |
Chemenu | CM220383-1000g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 1000g |
$304 | 2023-02-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021623-5g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 98% | 5g |
¥37 | 2024-07-19 | |
Enamine | EN300-118973-0.25g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 0.25g |
$19.0 | 2023-11-13 | |
Enamine | EN300-118973-0.5g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 0.5g |
$21.0 | 2023-11-13 | |
Apollo Scientific | OR0679-1g |
4-Nitro-L-phenylalanine |
949-99-5 | 1g |
£10.00 | 2023-05-18 | ||
Enamine | EN300-118973-2.5g |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 2.5g |
$27.0 | 2023-11-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N55530-25g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 25g |
¥96.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D522838-5g |
(S)-2-AMino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 5g |
$180 | 2023-09-03 | |
Apollo Scientific | OR0679-100g |
4-Nitro-L-phenylalanine |
949-99-5 | 100g |
£36.00 | 2025-02-19 |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid ; 35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
リファレンス
- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactionsOrganic & Biomolecular Chemistry, 2017, 15(7), 1718-1724,
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
リファレンス
- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studiesEuropean Journal of Medicinal Chemistry, 2014, 82, 225-232,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
リファレンス
- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
リファレンス
- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp saplingMolecules, 2013, 18, 8393-8401,
合成方法 9
合成方法 10
合成方法 11
合成方法 12
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
リファレンス
- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
リファレンス
- Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
リファレンス
- Method for preparing zolmitriptan, China, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
リファレンス
- Process for the preparation of L-p-nitrophenylalanineXinan Daxue Xuebao, 2009, 31(9), 102-105,
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
リファレンス
- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agentsBioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360,
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 関連文献
-
Li-Qing Zhang,Xiu-Wen Wang,Lei Gu,Ying-Hui Yu,Jin-Sheng Gao RSC Adv. 2020 10 9476
-
Shuo Qiao,Junming Mo,Cody B. Wilcox,Bo Jiang,Guigen Li Org. Biomol. Chem. 2017 15 1718
-
Thomas Franze,Michael G. Weller,Reinhard Niessner,Ulrich P?schl Analyst 2004 129 589
-
Pijush Singh,Souvik Misra,Nayim Sepay,Sanjoy Mondal,Debes Ray,Vinod K. Aswal,Jayanta Nanda Soft Matter 2020 16 6599
-
Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93
949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid) 関連製品
- 63-91-2(L-Phenylalanine)
- 943-80-6(p-Amino-L-phenylalanine)
- 1991-87-3(4-Methyl-L-phenylalanine)
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 19883-74-0((S)-2-Amino-3-(3-nitrophenyl)propanoic acid)
- 56-45-1(L-Serine)
- 49759-61-7(H-D-Phe(4-Me)-OH)
- 150-30-1(DL-3-Phenylalanine)
- 63-68-3(L-Methionine)
- 673-06-3(D-Phenylalanine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:949-99-5)4-硝基-L-苯丙氨酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid

清らかである:99%
はかる:500g
価格 ($):171.0